molecular formula C14H10N2O2 B1348215 2-phenyl-3H-benzimidazole-5-carboxylic acid CAS No. 66630-70-4

2-phenyl-3H-benzimidazole-5-carboxylic acid

Cat. No. B1348215
CAS RN: 66630-70-4
M. Wt: 238.24 g/mol
InChI Key: SDDSSZSKEQLSGW-UHFFFAOYSA-N
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Description

2-phenyl-3H-benzimidazole-5-carboxylic acid is an organic compound that belongs to the class of phenylbenzimidazoles . These compounds contain a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of 2-phenyl-3H-benzimidazole-5-carboxylic acid is characterized by a benzimidazole moiety attached to a phenyl group . The IUPAC name for this compound is 2-phenyl-1H-benzimidazole-6-carboxylic acid . The molecular formula is C14H10N2O2, and the molecular weight is 238.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-3H-benzimidazole-5-carboxylic acid include a molecular weight of 238.24 g/mol . The compound has two hydrogen bond donor counts and three hydrogen bond acceptor counts . It also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Phenyl-3H-benzimidazole-5-carboxylic acid derivatives have been synthesized and tested for their antimicrobial activities. Some derivatives have shown potent activity against Candida species, with cyano substituted compounds exhibiting significant activity comparable to fluconazole (Göker et al., 2002). Furthermore, studies have demonstrated the synthesis of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine substituted groups, revealing potent antibacterial activities against various strains including S. aureus and E. coli (Ozden et al., 2005).

Analgesic and Antispasmodic Activities

Investigations into benzimidazole 5-carboxylic acid derivatives have identified compounds with remarkable naloxone-sensitive analgesic activity, indicating their potential for central analgesic and antispasmodic uses (Aydin et al., 2003).

Antiviral Applications

A series of 1-cycloalkyl-2-phenyl-1H-benzimidazole-5-carboxylic acid derivatives were synthesized for their inhibitory activity against HCV NS5B RNA-dependent RNA polymerase, identifying potent inhibitors effective in low micromolar concentrations (Ishida et al., 2006).

Polymer Chemistry

Novel aromatic poly(benzimidazole-amide)s, incorporating benzimidazole and phthalimide groups, have been synthesized. These polymers demonstrated enhanced solubilities and remarkable thermal stability, showing potential for high-performance material applications (Toiserkani et al., 2010).

Antihypertensive Activity

Research into benzimidazole derivatives has led to the synthesis of compounds exhibiting potent antihypertensive activity, highlighting the importance of specific substituents for achieving desired biological effects (Sharma et al., 2010).

Green Synthesis Approaches

Efforts towards green chemistry have led to the development of efficient methods for the synthesis of benzimidazoles from carboxylic acids, underlining the importance of sustainable approaches in pharmaceutical chemistry (Kathirvelan et al., 2013).

properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDSSZSKEQLSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347015
Record name 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-3H-benzimidazole-5-carboxylic acid

CAS RN

66630-70-4
Record name 2-Phenyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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